3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide
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Overview
Description
3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine, furan, thiomorpholine, and methoxybenzamide moieties suggests it could exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One possible synthetic route is as follows:
Formation of the Furan Derivative: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine atom selectively.
Thiomorpholine Synthesis: Thiomorpholine can be synthesized by reacting ethylene oxide with hydrogen sulfide, followed by cyclization.
Coupling Reactions: The furan derivative can be coupled with the thiomorpholine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Assembly: The final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be studied for its potential as a pharmacophore. The presence of fluorine and furan rings suggests it could interact with biological targets in unique ways, potentially leading to the development of new drugs.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. The combination of functional groups may allow it to interact with multiple biological pathways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The fluorine atom could enhance binding affinity through hydrogen bonding or van der Waals interactions, while the furan and thiomorpholine rings could provide additional binding sites.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-(furan-3-yl)-2-piperidinoethyl)-4-methoxybenzamide: Similar structure but with a piperidine ring instead of thiomorpholine.
3-fluoro-N-(2-(furan-3-yl)-2-morpholinoethyl)-4-methoxybenzamide: Similar structure but with a morpholine ring instead of thiomorpholine.
Uniqueness
The uniqueness of 3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide lies in the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. The sulfur atom in thiomorpholine can participate in unique interactions, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-23-17-3-2-13(10-15(17)19)18(22)20-11-16(14-4-7-24-12-14)21-5-8-25-9-6-21/h2-4,7,10,12,16H,5-6,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMNQSXGUTVELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=COC=C2)N3CCSCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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